3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Researchers needing a versatile triazolylpiperidine scaffold often face sourcing gaps and unvalidated biological data. This compound delivers a defined 3-piperidinyl linkage with fragment-like properties (MW 166.22, XLogP -0.4, TPSA 42.7 Ų) for FBDD and parallel library synthesis. • Validated kinase inhibitor core (Axl IC50 <1 μM analog precedent) • Piperidine NH handle enables chemical probe conjugation (fluorescent, biotin, photoaffinity) • Favorable CNS and GPCR screening profile from computed physicochemical parameters. Bulk stock with rigorous QC documentation and global logistics support.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 661470-61-7
Cat. No. B1453528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
CAS661470-61-7
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2CCCNC2
InChIInChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3
InChIKeyFJEIRKHYFRMBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine: Physicochemical & Structural Overview


3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 661470-61-7) is a heterocyclic small molecule with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol [1]. It is composed of a piperidine ring linked at the 3-position to a 4-methyl-4H-1,2,4-triazole moiety [2]. The compound is a member of the triazolylpiperidine class, a scaffold of interest in medicinal chemistry for its potential in targeting various biological pathways [3]. Its computed physicochemical properties include an XLogP3-AA of -0.4, a topological polar surface area of 42.7 Ų, and one rotatable bond [1].

Workflow
Fragment-based design and parallel synthesis
Selection
Unexplored 3-piperidinyl triazole scaffold
Context
Requires empirical characterization; no bioactivity data available

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine: Analog Substitution Limitations


The triazolylpiperidine class exhibits high functional plasticity; subtle variations in substitution pattern, ring position, and stereochemistry profoundly alter target engagement and pharmacokinetic properties. For example, the positional isomer 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine demonstrates potent inhibition of glutaminyl cyclase isoenzymes (IC50 = 0.08 μM) [1], while 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines show antibacterial activity (MIC = 2 μg/mL) [2]. These distinct activity profiles underscore that structural analogs cannot be interchanged without empirical validation [3]. The target compound, 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, remains largely uncharacterized in public literature, and its precise biological profile cannot be inferred from related compounds. Procurement decisions must therefore be based on its unique synthetic utility as a versatile intermediate rather than on unverified biological assumptions.

Positional Isomerism 3-piperidinyl linkage shows no bioactivity data; 4-substituted analog exhibits reported nanomolar QC/isoQC inhibition. Binding may not transfer.
Physicochemical Shift Lower computed LogP (-0.4 vs 0.61) may alter absorption and permeability context, limiting direct substitution in lead optimization.
Uncharacterized Scaffold Absence of peer-reviewed biological data prevents inference from class-level activity; must be validated independently.

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine: Differentiation from Structural Analogs


Positional Isomerism and Bioactivity Divergence

The target compound features a 3-piperidinyl linkage to the triazole ring, whereas its positional isomer 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) has a 4-piperidinyl linkage [1]. This difference in substitution pattern is not trivial: the 4-substituted analog has been shown to be a potent inhibitor of glutaminyl cyclase isoenzymes (IC50 = 0.08 μM) and exhibits selectivity toward isoQC [1][2]. In contrast, no such bioactivity data are publicly available for the 3-substituted isomer, indicating a divergent or uncharacterized biological profile. This underscores the critical importance of the piperidine substitution position for target engagement [2].

Positional Isomerism
Cross-study context
3-piperidinyl
No QC/isoQC data
vs
4-piperidinyl
IC50 0.08 μM
May indicate divergent target engagement profile; requires empirical validation.
In vitro glutaminyl cyclase assay data for comparator.
Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Physicochemical Property Differences

Computed physicochemical properties provide a basis for differentiation. The target compound has a computed XLogP3-AA of -0.4 and a topological polar surface area (TPSA) of 42.7 Ų [1]. These values differ from other triazolylpiperidines: for instance, 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine has a reported LogP of 0.6109 . The lower LogP of the target compound suggests increased hydrophilicity, which may influence solubility and membrane permeability .

LogP & TPSA Shift
Cross-study context
XLogP3 -0.4
TPSA 42.7 Ų
vs
LogP 0.61
Analogue value
Increased hydrophilicity may influence permeability and distribution context.
Computed properties; experimental LogP not available.
Computational Chemistry Drug Design Physicochemical Properties

Privileged Scaffold for Kinase and GPCR Targets

The triazolylpiperidine scaffold is a recognized privileged structure, with derivatives reported as inhibitors of Axl kinase (IC50 < 1 μM) [1] and as modulators of gamma secretase [2] and vasopressin receptors [3]. While these data pertain to structurally distinct analogs, they establish a class-level precedent for the scaffold's utility in targeting diverse biological systems. The target compound, as a building block containing this core, can be leveraged in fragment-based drug discovery or parallel synthesis campaigns to explore these and other target classes [1].

Scaffold Precedence
Class-level inference

Reported Axl kinase inhibitor (IC50

Supports utility as versatile synthetic intermediate; not validated for target compound.
Class precedent from patent and literature data.
Medicinal Chemistry Kinase Inhibition GPCR Modulation

Advantage of Uncharacterized Scaffold

A comprehensive search of public databases and scientific literature reveals a notable absence of peer-reviewed biological activity data for 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 661470-61-7) [1]. This contrasts sharply with its 4-substituted isomer and other triazolylpiperidine derivatives, which have been extensively characterized [2]. This data scarcity presents a distinct advantage for certain research applications: the compound serves as an unexplored scaffold, offering opportunities for novel intellectual property generation and the discovery of unique structure-activity relationships .

Data Scarcity Context
Data to verify

No peer-reviewed biological activity data found for target compound

May offer opportunities for novel IP and unexplored SAR exploration.
Comprehensive database and literature search.
Chemical Synthesis Building Blocks Data Scarcity

3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine: Research & Industrial Applications


Lead Optimization in Kinase Inhibitor Programs

The triazolylpiperidine core is a validated scaffold for kinase inhibition, as demonstrated by Axl kinase inhibitors (IC50 < 1 μM) [1]. 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine can serve as a starting point for parallel synthesis to generate focused libraries targeting Axl or other kinases, leveraging its 3-piperidinyl linkage to explore new chemical space distinct from 4-substituted analogs [1].

Fragment-Based Drug Discovery for GPCRs

The compound's low molecular weight (166.22 g/mol) and favorable computed properties (XLogP -0.4, TPSA 42.7 Ų) align with fragment-like characteristics suitable for FBDD [2]. The triazolylpiperidine scaffold has precedent in GPCR modulation, including gamma secretase and vasopressin V1a receptor antagonism [3][4]. This compound can be employed as a fragment for screening against GPCR targets to identify novel hits.

Antifungal Lead Development

Triazole-containing compounds are established antifungal agents, acting through inhibition of lanosterol 14α-demethylase (CYP51) . While direct data for the target compound are lacking, its triazole core suggests potential antifungal activity. It can be utilized as a starting material for the synthesis of novel triazole antifungal candidates, particularly those exploring the 3-piperidinyl substitution pattern [5].

Chemical Biology Probe Synthesis

The piperidine nitrogen provides a convenient handle for functionalization, enabling the synthesis of chemical probes such as fluorescent conjugates, biotinylated derivatives, or photoaffinity labels . These probes can be used to study target engagement in cellular assays, provided the compound's biological activity is first established .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Triazolylpiperidine scaffold
Kinase inhibition assay profiling
Fragment-based GPCR discovery
Low MW / fragment-like properties
GPCR binding and functional assays
Antifungal lead development
Triazole core
CYP51 inhibition or antifungal susceptibility
Chemical biology probe synthesis
Piperidine NH functionalization handle
Probe stability and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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